5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of various diseases related to abnormal protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in dimethyl sulfoxide (DMSO) with diisopropylethylamine (DIEA) as a base . The reaction mixture is stirred at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-efficiency reactors and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and piperidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on protein degradation pathways.
Medicine: It has potential therapeutic applications in treating diseases like cancer and autoimmune disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This interaction leads to the selective degradation of target proteins, thereby modulating various cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another compound that interacts with the CRBN protein but has different therapeutic applications.
Pomalidomide: Similar in structure but used for different medical conditions.
Uniqueness
5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific interaction with the CRBN protein and its potential for selective protein degradation, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-(3-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-9(18)6-7-19-10-2-3-11-12(8-10)17(25)21(16(11)24)13-4-5-14(22)20-15(13)23/h2-3,8-9,13,19H,4-7,18H2,1H3,(H,20,22,23) |
InChI Key |
UEODCZFLNLMETK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |
Origin of Product |
United States |
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